Product packaging for 6-Bromo-3-iodopyridin-2-ol(Cat. No.:CAS No. 1820674-50-7)

6-Bromo-3-iodopyridin-2-ol

Cat. No.: B1528167
CAS No.: 1820674-50-7
M. Wt: 299.89 g/mol
InChI Key: CNGPOXHRQJBFBQ-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines are highly valuable building blocks in organic synthesis. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization through various cross-coupling reactions. For instance, the presence of multiple halogens, such as bromine and iodine, on the same pyridine (B92270) ring enables sequential and site-selective reactions like Suzuki, Stille, and Sonogashira couplings. This regioselective functionalization is crucial for the efficient synthesis of complex, highly substituted pyridine derivatives that would be difficult to prepare otherwise.

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity provides another avenue for introducing a wide range of substituents onto the pyridine core. The ability to perform selective C-N bond-forming reactions with polyhalogenated pyridines is particularly important for the synthesis of aminopyridine derivatives, which are common motifs in biologically active molecules. acs.orgrsc.org The synthetic utility of perhalopyridines, such as those containing fluorine, chlorine, and bromine, has been extensively reviewed, highlighting their role in constructing other heterocyclic and macrocyclic compounds. kubikat.org

Overview of Dihalogenated Pyridinol Derivatives as Versatile Chemical Scaffolds

Dihalogenated pyridinol derivatives, which combine the features of a polyhalogenated pyridine with a hydroxyl group, are particularly versatile scaffolds. The hydroxyl group can exist in equilibrium with its pyridone tautomer, and this tautomerism can influence the compound's reactivity and biological interactions. researchgate.netfrontiersin.org The hydroxyl/pyridone moiety provides a handle for further chemical modifications, such as etherification or O-acylation, and can also participate in hydrogen bonding interactions, which is significant for molecular recognition in biological systems.

The presence of two different halogen atoms, as in 6-bromo-3-iodopyridin-2-ol, offers a distinct advantage for synthetic chemists. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of a substituent at the 3-position, leaving the bromine at the 6-position available for a subsequent transformation. This orthogonal reactivity is a powerful tool for the controlled, stepwise construction of complex molecules.

The applications of dihalogenated pyridinol derivatives are diverse. For example, halogenated 2,4-diphenyl indeno[1,2-b]pyridinols have been investigated as potent topoisomerase IIα-targeted chemotherapeutic agents for breast cancer. acs.orgnih.gov Furthermore, the unique electronic and structural features of these compounds make them attractive for the development of novel materials and probes.

Research Trajectories for this compound and Related Halogenated Pyridinols

While specific research focused solely on this compound is limited in publicly available literature, the research trajectories for this compound can be inferred from the extensive studies on its isomers and other closely related dihalogenated pyridinols. The primary area of investigation for these compounds lies in their application as versatile intermediates in the synthesis of more complex molecules, particularly for medicinal chemistry applications.

The differential reactivity of the C-I and C-Br bonds is a key feature that will likely drive future research. This allows for sequential, site-selective cross-coupling reactions to build molecular complexity. For instance, a Suzuki or Sonogashira coupling could be performed at the more reactive C-3 position (iodine), followed by a different coupling reaction at the C-6 position (bromine). This strategy is valuable for creating libraries of substituted pyridinols for drug discovery screening.

Given that halogenated pyridinols have shown promise as kinase inhibitors, antiviral agents, and other therapeutic leads, it is probable that future research on this compound would explore its potential in these areas. frontiersin.org The specific substitution pattern of this compound may offer unique interactions with biological targets.

Furthermore, the field of materials science could also be an avenue for future research. The ability of halogenated pyridines to participate in the formation of coordination complexes and functional polymers suggests that this compound could be a useful building block for novel materials with interesting electronic or photophysical properties. scirp.org

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrINO B1528167 6-Bromo-3-iodopyridin-2-ol CAS No. 1820674-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGPOXHRQJBFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 3 Iodopyridin 2 Ol and Analogues

Regioselective Halogenation Strategies for Pyridinol Precursors

The precise placement of halogen substituents on a pyridine (B92270) ring is dictated by the electronic properties of the ring and any existing functional groups. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to a mixture of regioisomers. chemrxiv.orgnih.gov Therefore, specialized strategies are essential for achieving high regioselectivity.

Sequential Bromination and Iodination Protocols for Pyridine Ring Systems

A common and effective method for synthesizing dihalopyridinols with specific substitution patterns is the sequential introduction of halogens. This approach allows for the exploitation of the directing effects of the substituents at each step. For the synthesis of 6-bromo-3-iodopyridin-2-ol, a plausible route involves the stepwise halogenation of a pyridin-2-ol precursor.

The synthesis can commence with either bromination or iodination. For instance, starting with pyridin-2-ol, bromination using an electrophilic bromine source like N-bromosuccinimide (NBS) would be directed by the hydroxyl group. Subsequently, the resulting bromopyridinol can undergo iodination. A widely cited method for analogous compounds involves bromination using bromine in acetic acid, followed by treatment with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The order of halogen introduction is critical and is determined by the activating and directing effects of the substituents present at each stage of the synthesis. For example, the synthesis of 5-bromo-3-iodopyridin-2(1H)-one has been achieved by first brominating at the 5-position, followed by iodination at the 3-position using NIS under acidic conditions.

Table 1: Reagents for Sequential Halogenation of Pyridinol Systems

Step Halogenating Agent Typical Conditions Reference
Bromination N-Bromosuccinimide (NBS) Organic solvent (e.g., acetone, acetonitrile)
Bromine in Acetic Acid 0–25°C
Iodination N-Iodosuccinimide (NIS) Acidic conditions

Direct Halogenation Approaches with Emphasis on Regiochemical Control

Direct halogenation methods, including those that proceed via C-H activation, offer a more streamlined alternative to sequential protocols. These advanced techniques can provide high regioselectivity by using directing groups or specialized catalysts.

One powerful strategy involves directed ortho-metalation. This method uses a directing group to position a metalating agent (like n-butyllithium) at a specific site on the ring, which is then quenched with an electrophilic halogen source. scirp.org For instance, a protected hydroxyl group on the pyridine ring can direct lithiation to an adjacent position, followed by the introduction of iodine or bromine. While challenging, this approach offers excellent regiochemical control.

More recently, transition-metal-catalyzed C-H functionalization has emerged as a state-of-the-art method for direct halogenation. Palladium-catalyzed C-H iodination, for example, can utilize aryl iodides as mild iodinating reagents. chinesechemsoc.org These reactions often require specific ligands and additives to achieve high selectivity and yield, representing a mechanistically distinct pathway from classical electrophilic substitution. chinesechemsoc.org Another sophisticated approach involves the temporary transformation of the pyridine into a more reactive intermediate, such as a Zincke imine, which can then undergo highly regioselective halogenation under mild conditions before reverting to the aromatic pyridine structure. chemrxiv.org

Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity

The success of any synthetic protocol hinges on the careful optimization of reaction conditions. For the synthesis of halopyridinols, key parameters such as the choice of solvent, reaction temperature, and reagent stoichiometry have a profound impact on yield, purity, and the prevention of side reactions.

Solvent Effects on Halogenation Pathways and Reaction Efficiency

The solvent is not merely an inert medium but can actively influence reaction rates and selectivity. In the halogenation of pyridines, solvent polarity can be a determining factor. researchgate.net For example, polar solvents may be preferred as they can improve the site-selectivity of reactions involving electron-deficient multihalogenated pyridines. researchgate.net This is attributed to the stabilization of polar transition states. researchgate.net

Furthermore, pyridin-2-ol exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. The position of this equilibrium is highly solvent-dependent. weebly.commdpi.com Nonpolar solvents tend to favor the hydroxypyridine (lactim) form, while polar solvents shift the equilibrium toward the pyridone (lactam) form. weebly.commdpi.com This shift in tautomeric preference dramatically alters the electronic properties and reactivity of the substrate, thereby influencing the halogenation pathway and the regiochemical outcome.

Table 2: Influence of Solvent Type on Halogenation Reactions

Solvent Type General Effect Example Solvent Reference
Nonpolar Favors hydroxy (lactim) tautomer, may have lower reaction rates. Toluene, Cyclohexane researchgate.netmdpi.com
Polar Aprotic Can improve site-selectivity by favoring polar transition states. DMF, THF, Acetonitrile researchgate.net

Temperature Control in Regioselective Transformations of Halopyridinols

Temperature is a critical parameter for controlling the kinetics and thermodynamics of a reaction. Halogenation reactions are often exothermic, and improper temperature management can lead to a loss of selectivity and the formation of undesired byproducts. numberanalytics.com Many protocols for halogenating pyridinols specify low temperatures (e.g., 0–10°C) to enhance regioselectivity and minimize side reactions.

In cases where highly reactive intermediates are involved, such as in lithiation-halogenation sequences, cryogenic temperatures (e.g., -78°C, typically achieved with a dry ice/acetone bath) are essential. numberanalytics.com These low temperatures slow down competing side reactions and prevent the decomposition of the thermally sensitive organometallic intermediates, thereby ensuring a clean conversion to the desired halopyridine. scirp.orgnumberanalytics.com Conversely, some steps, like chlorination with phosphorus oxychloride (POCl₃), may require elevated temperatures to proceed at a reasonable rate. google.com

Table 3: Temperature Regimes for Halopyridinol Synthesis Steps

Reaction Step Typical Temperature Range Rationale Reference
Electrophilic Bromination/Iodination 0°C to 25°C Control regioselectivity, minimize polyhalogenation.
Lithiation -78°C Stabilize reactive organolithium intermediate. scirp.orgnumberanalytics.com

Stoichiometric Considerations for Minimizing Undesired Polyhalogenation

The molar ratio of the halogenating agent to the substrate is a crucial factor in preventing polyhalogenation. While a slight excess of the reagent may be used to ensure complete consumption of the starting material, a significant excess can easily lead to the introduction of additional halogen atoms at unintended positions on the pyridine ring.

Careful control of stoichiometry is paramount. For example, when brominating with NBS, using more than one equivalent can lead to over-bromination, a side reaction that is mitigated by precise stoichiometric control and low-temperature conditions. The complexity of the reaction can also be influenced by the stoichiometry of other reagents. In some iodination reactions, the ratio of an activating salt to the iodine source can dictate the reaction pathway and the final product distribution. acs.org Therefore, the optimization of reagent ratios is a key step in developing a robust and high-yielding synthesis.

Green Chemistry Principles in the Synthesis of Halogenated Pyridinols

The paradigm of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has become increasingly influential in organic synthesis. The preparation of halogenated pyridinols is progressively incorporating these principles to enhance sustainability, safety, and efficiency.

The transition from petrochemical-based starting materials to renewable feedstocks is a primary goal of green chemistry. rsc.org Biomass, including materials derived from lignocellulose, fats, oils, and terpenes, offers a sustainable carbon source for chemical synthesis. rsc.orgoc-praktikum.de Routes have been developed to produce pyridines from biorenewable materials, such as the conversion of biomass-derived aldehydes and ketones with ammonia. acsgcipr.org For instance, furans, which can be produced from C5 and C6 sugars found in biomass, are viable precursors for pyridine synthesis. acsgcipr.org While the direct synthesis of complex molecules like this compound from biomass is still an emerging area, the use of bio-derived platform molecules as foundational building blocks is a key strategy. basf.com

The following table summarizes examples of catalytic approaches relevant to the synthesis of pyridine derivatives.

Catalyst TypeReactionGreen AdvantageReference
Nickel(0) PowderTandem Sonogashira coupling-cyclizationCu-free and phosphine-free conditions semanticscholar.org
Palladium Acetate (B1210297)Larock heteroannulation for indole (B1671886) synthesisOne-pot reaction, high regioselectivity ub.edu
HPW in Ethanol (B145695)Synthesis of imidazo[1,2-a]pyridinesLow catalyst loading, high yields, short reaction times beilstein-journals.orgbeilstein-journals.org
Zr-KIT-6Synthesis of N-aryl pyrrolesHeterogeneous catalyst, potential for recyclability researchgate.net

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass and energy consumption. The adoption of green solvents is therefore a critical aspect of sustainable synthesis design. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. In contrast, environmentally benign alternatives include water, supercritical fluids, and ionic liquids. scirp.org

Ionic liquids (ILs), which are salts with low melting points, have gained attention due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates. scirp.org They can function as both the solvent and catalyst in a reaction, and their properties can be tuned by modifying the cation and anion. scirp.org For example, the ionic liquid triethyl ammonium (B1175870) acetate (TEAA) has been used effectively for the synthesis of tetrahydropyridine (B1245486) derivatives, offering high yields and the potential for recycling. scirp.org Similarly, [HMIm]BF4 has been employed as a recyclable medium for the synthesis of isoxazolyl pyrido[2,3-b] researchgate.netucsc.eduoxazin-2(3H)-ones. researchgate.net

Other green solvents such as ethanol and glycerol (B35011) are also being explored. In the synthesis of imidazo[1,2-a]pyridines, ethanol was found to be a greener alternative to methanol, providing comparable yields under microwave heating. beilstein-journals.orgbeilstein-journals.org The use of water or even solvent-free conditions represents the ideal scenario, though this is not always feasible for complex organic transformations. beilstein-journals.orgacs.org

The table below compares different solvent systems used in the synthesis of nitrogen-containing heterocycles.

Interactive Data Table: Comparison of Solvent Systems
Solvent Reaction Type Temperature (°C) Reaction Time Yield (%) Green Attributes Reference
TEAA (Ionic Liquid) Tetrahydropyridine Synthesis Room Temp 2-3 h 90-95 Recyclable, mild conditions scirp.org
Ethanol Imidazo[1,2-a]pyridine Synthesis 120 30 min 98 Bio-based, lower toxicity than methanol beilstein-journals.orgbeilstein-journals.org
Glycerol Imidazo[1,2-a]pyridine Synthesis 120 60 min 21 Bio-based, biodegradable, high boiling point beilstein-journals.orgnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ucl.ac.uk Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. ucl.ac.uk In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and increased waste.

Waste minimization in the synthesis of halogenated pyridinols involves a multi-faceted approach. ucsc.edu It begins with careful planning and inventory management to avoid purchasing excess hazardous materials and to prevent chemicals from expiring. ucsc.edustanford.edu During the synthesis, strategies include:

Process Optimization: Reducing the scale of experiments to the minimum necessary to achieve the research objective minimizes waste generation. acs.org

Substitution: Replacing hazardous reagents with less hazardous alternatives is a key tactic. acs.org For example, using greener cleaning chemicals or replacing toxic extraction solvents can significantly reduce the hazard profile of a process. acs.org

Waste Segregation: Keeping different waste streams separate, such as halogenated and non-halogenated solvents, is crucial. stanford.edunorthwestern.edu This facilitates recycling and reduces disposal costs, as different treatment methods apply to each stream. stanford.edu

In-process Neutralization: Where possible, neutralizing hazardous byproducts as a final step in the experimental protocol can render them non-hazardous. ucsc.edu

By implementing these strategies, the environmental footprint associated with the synthesis of complex molecules like this compound can be substantially reduced. northwestern.edu

Contemporary Synthetic Techniques: Flow Chemistry and Microwave-Assisted Synthesis in Pyridinol Functionalization

The adoption of modern technologies can significantly enhance the efficiency, safety, and scalability of chemical syntheses. Flow chemistry and microwave-assisted synthesis are two such techniques that offer considerable advantages for the functionalization of pyridinols and other heterocyclic compounds.

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch-wise fashion. rsc.org This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.org The high surface-area-to-volume ratio in flow reactors allows for rapid heat exchange, enabling the use of highly exothermic or high-temperature reactions that would be dangerous on a large scale in a batch reactor. ucl.ac.uk Flow chemistry is also well-suited for automation and the integration of in-line purification and analysis, streamlining the entire synthetic process. This technique has been successfully applied to the synthesis of various heterocycles, including quinoxalinones and pyridines. ucl.ac.uk

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. researchgate.net This method can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. mdpi.combeilstein-journals.org The rapid, uniform heating provided by microwaves can promote reactions that are sluggish under conventional conditions and can enable the use of greener solvents. beilstein-journals.orgnih.gov The synthesis of a wide variety of nitrogen-containing heterocycles, including pyridones, quinolones, and imidazo[1,2-a]pyridines, has been significantly improved through the application of microwave irradiation. researchgate.netchim.itrsc.org

The following table highlights the advantages of microwave-assisted synthesis over conventional heating for a selection of heterocyclic preparations.

Interactive Data Table: Microwave-Assisted vs. Conventional Synthesis
Heterocycle Synthesized Method Time Yield (%) Reference
Pyrazolo[3,4-b]pyridines Conventional 8-10 h 65-75 mdpi.com
Pyrazolo[3,4-b]pyridines Microwave 8-10 min 85-92 mdpi.com
N-alkylated 2-pyridones Conventional 180 min 65-77 beilstein-journals.org
N-alkylated 2-pyridones Microwave 15 min 81-94 beilstein-journals.org
Imidazo[1,2-a]pyridines Conventional 12-24 h Low-Moderate beilstein-journals.org

Investigating the Reactivity and Chemical Transformations of 6 Bromo 3 Iodopyridin 2 Ol

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (iodine and bromine) at positions 3 and 6, respectively, of the pyridin-2-ol core makes this molecule a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to achieving regioselective functionalization.

Regioselective Suzuki-Miyaura Coupling at Differential Halogen Positions (Bromine vs. Iodine)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. In dihalogenated substrates like 6-Bromo-3-iodopyridin-2-ol, the regioselectivity of the coupling is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, leading to a higher propensity for oxidative addition of the palladium catalyst to the C-I bond.

Consequently, it is anticipated that the Suzuki-Miyaura coupling of this compound with a boronic acid would preferentially occur at the C-3 position (iodine) under standard conditions. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve high regioselectivity. For instance, using a catalyst system like Pd(PPh₃)₄ and a mild base would likely favor the substitution of the iodide. A subsequent coupling at the C-6 position (bromine) would require more forcing conditions, such as higher temperatures or the use of more active catalyst systems, allowing for a sequential dialkylation or diarylation.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound

Entry Halogen Position Coupling Partner Catalyst System (Predicted) Product Regioselectivity
1 C-3 (Iodine) Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 6-Bromo-3-arylpyridin-2-ol High for C-3
2 C-6 (Bromine) Arylboronic Acid More active Pd catalyst, stronger base, higher T 3-Iodo-6-arylpyridin-2-ol Possible with specific conditions

Sonogashira Coupling for Selective Alkyne Functionalization

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. Similar to the Suzuki-Miyaura coupling, the regioselectivity in the Sonogashira reaction of this compound is dictated by the relative reactivity of the two halogen substituents.

Selective alkynylation is expected to occur at the C-3 position due to the greater reactivity of the C-I bond. Studies on structurally similar compounds, such as 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridines, have demonstrated successful Sonogashira couplings. These reactions typically employ a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). By controlling the stoichiometry of the alkyne, it should be possible to isolate the mono-alkynylated product at the C-3 position.

Stille and Negishi Coupling for Targeted Carbon-Carbon Bond Formation

The Stille and Negishi couplings are other important palladium-catalyzed reactions for C-C bond formation, utilizing organotin and organozinc reagents, respectively. The underlying principles of regioselectivity based on the C-I versus C-Br bond reactivity remain the same.

In a Stille coupling , an organostannane is coupled with the dihalogenated pyridinol. The reaction would likely proceed selectively at the C-3 iodo position under mild conditions.

In a Negishi coupling , an organozinc reagent is used. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can sometimes lead to lower selectivity. However, by carefully controlling the reaction temperature and choice of catalyst, selective coupling at the C-3 position is anticipated to be achievable.

Heck Reactions and Other Olefin Functionalizations

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reactivity order of the halides in the Heck reaction is typically I > Br > Cl. Therefore, for this compound, the reaction with an alkene in the presence of a palladium catalyst and a base is expected to occur selectively at the C-3 position, leading to the formation of a 3-alkenyl-6-bromopyridin-2-ol.

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridinols

Nucleophilic aromatic substitution (SNA) on the pyridine (B92270) ring is generally facilitated by the presence of electron-withdrawing groups. In this compound, the pyridin-2-one tautomer is electron-deficient, which can make it susceptible to nucleophilic attack. The position of substitution will depend on the reaction conditions and the nature of the nucleophile. Generally, nucleophilic attack is favored at positions ortho and para to the ring nitrogen. In this case, the C-6 position is para to the nitrogen, making the C-Br bond a potential site for nucleophilic displacement, especially with strong nucleophiles. The outcome can be influenced by the tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms.

Redox Chemistry: Oxidation and Reduction Reactions of the Pyridinol Core

The redox chemistry of this compound is expected to involve both the pyridinol ring and the halogen substituents.

Oxidation: The pyridin-2-ol core can potentially be oxidized. However, pyridinols are generally resistant to oxidation. Harsh oxidizing agents might lead to ring-opening or decomposition.

Reduction: The halogen substituents can be removed by reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) could potentially lead to the sequential removal of the iodine and then the bromine atoms, yielding pyridin-2-ol. The C-I bond is more readily reduced than the C-Br bond, so selective deiodination could likely be achieved under controlled conditions.

Derivatization Strategies for the Hydroxyl Functionality

Currently, there is no specific information available in peer-reviewed journals, patents, or academic databases detailing the derivatization of the hydroxyl group of this compound. General reactions for pyridin-2-ol systems, such as etherification or esterification, could theoretically be applied. However, without experimental data, any discussion of reaction conditions, yields, and the influence of the bromo and iodo substituents on the reactivity of the hydroxyl group would be purely speculative.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including reaction pathway elucidation, kinetic analyses, and the identification of reaction intermediates specifically for this compound, have not been reported in the scientific literature. Research in related areas of pyridinol chemistry suggests that such investigations would be valuable for understanding the electronic effects of the halogen substituents on the pyridine ring and their influence on reaction outcomes.

Reaction Pathway Elucidation and Kinetic Studies

No information is currently available regarding the elucidation of reaction pathways or kinetic studies for transformations involving this compound.

Role of Catalysts and Ligands in Modulating Regioselectivity and Reactivity

While the role of catalysts and ligands is a critical aspect of modern organic synthesis, particularly in controlling regioselectivity in functionalized aromatic systems, there are no published studies that specifically address their use in modulating the reactivity of this compound.

Structure Reactivity Relationship Studies of 6 Bromo 3 Iodopyridin 2 Ol Derivatives

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the 6-bromo-3-iodopyridin-2-ol scaffold is profoundly influenced by the electronic properties of its halogen substituents. Bromine and iodine, while both halogens, exert distinct electronic effects that modulate the rates and equilibrium positions of chemical reactions. These effects can be quantitatively assessed through parameters like Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.

The kinetic and thermodynamic profile of reactions involving this compound derivatives is a balance of these competing effects. In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nature of the halogens is expected to accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. researchgate.net

Thermodynamically, the strength of the carbon-halogen bond plays a critical role. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl and C-F bonds. This trend directly impacts the enthalpy of reactions where these bonds are broken, such as in metal-catalyzed cross-coupling reactions. Reactions that involve the cleavage of the C-I bond are generally more thermodynamically favorable and occur under milder conditions than those involving the C-Br bond. nih.gov This difference in bond strength provides a powerful tool for selective functionalization, allowing for reactions to occur preferentially at the 3-position (iodine) over the 6-position (bromine).

Table 1: Representative Hammett Substituent Constants (σ) for Halogens

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect
-Br0.390.23Inductive (-I) > Resonance (+R)
-I0.350.18Inductive (-I) > Resonance (+R)

Data sourced from established physical organic chemistry databases and literature. nih.gov

Electronic and Steric Effects on Regioselectivity and Reaction Outcomes

Regioselectivity—the control of which position on the molecule reacts—is dictated by the combination of electronic directing effects and steric hindrance from the substituents. In this compound, the interplay between the hydroxyl/oxo group, the bromine atom, and the iodine atom creates a complex substitution pattern.

Electronic Effects: The substituents on the ring direct incoming reagents based on their electronic properties:

Hydroxyl/Oxo Group (Position 2): In its lactim (pyridin-2-ol) form, the -OH group is a powerful activating, ortho, para-director due to its strong +R effect. It therefore strongly directs electrophiles to the 3- and 5-positions. In its lactam (pyridin-2-one) form, the system is more complex, but the nitrogen and oxygen still influence the ring's electron distribution, generally activating the 3- and 5-positions for electrophilic attack.

Iodine (Position 3): As a halogen, iodine is a deactivating, ortho, para-director. mdpi.com It directs incoming electrophiles to the 2- and 4-positions.

Bromine (Position 6): Similarly, bromine is a deactivating, ortho, para-director, directing toward the 5-position.

In an electrophilic aromatic substitution reaction, these directing effects are competitive. The powerful activating effect of the hydroxyl group at C2 would strongly favor substitution at C5. The C3 position is already substituted, and the C4 position is electronically influenced by the adjacent iodine and the meta relationship to the hydroxyl group. Therefore, the C5 position is the most likely site for electrophilic attack, as it is activated by both the hydroxyl group (para) and the bromine atom (ortho).

Steric Effects: Steric hindrance plays a crucial role in determining reaction outcomes, especially when multiple sites are electronically favorable. The iodine atom is significantly larger than the bromine atom, and both are much larger than hydrogen. The steric bulk of the iodine atom at the C3 position can impede the approach of reagents to the adjacent C4 position, making substitution at this site less likely, even if electronically plausible. nih.gov This steric blocking can enhance the selectivity for reaction at the less hindered C5 position.

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the regioselectivity is often dominated by the relative reactivity of the carbon-halogen bonds. The C-I bond is more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bond. This allows for selective functionalization at the C3 position while leaving the C6 bromine intact for subsequent transformations.

Table 2: Summary of Directing Effects on Electrophilic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-OH (lactim form)2Activating (+R > -I)ortho, para (to C3, C5)
=O/-NH- (lactam form)2Activatingortho, para (to C3, C5)
-I3Deactivating (-I > +R)ortho, para (to C2, C4)
-Br6Deactivating (-I > +R)ortho, para (to C5)

Tautomeric Equilibrium in Pyridin-2-ol Systems and its Impact on Chemical Reactivity

Pyridin-2-ol derivatives exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy-pyridine form (lactim) and the non-aromatic pyridin-2(1H)-one form (lactam). This equilibrium is a critical determinant of the molecule's chemical reactivity. wikipedia.org

(A simplified representation of the lactim-lactam tautomerism)

The position of this equilibrium is highly sensitive to the surrounding environment and the nature of other ring substituents.

Solvent Effects: Polar, protic solvents like water and alcohols tend to favor the more polar lactam tautomer, which can engage in stronger intermolecular hydrogen bonding. Non-polar solvents favor the less polar lactim form. wikipedia.org

Substituent Effects: Electron-withdrawing groups can influence the equilibrium. Studies on related compounds have shown that a halogen at the 6-position, such as in 6-chloro-2-pyridone, shifts the equilibrium toward the lactim (hydroxy) tautomer compared to the unsubstituted parent compound. nih.gov This suggests that this compound would have a significant population of the lactim form.

This tautomerism has profound implications for reactivity because the two forms present different nucleophilic sites. The molecule behaves as an ambident nucleophile. researchgate.net

Lactim Tautomer (Pyridin-2-ol): The nucleophilic site is the hydroxyl oxygen. Reactions with electrophiles at this site lead to O-alkylation or O-acylation, forming 2-alkoxy or 2-acyloxy pyridine (B92270) derivatives.

Lactam Tautomer (Pyridin-2-one): The primary nucleophilic site is the ring nitrogen. Reactions here result in N-alkylation or N-acylation, yielding N-substituted pyridin-2-one products. researchgate.net

The outcome of such reactions can be controlled by carefully selecting the reaction conditions (e.g., solvent, base, electrophile), which can influence both the tautomeric equilibrium and the relative nucleophilicity of the N and O atoms. researchgate.net For instance, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor reaction at the softer nitrogen atom.

Table 3: Predicted Outcome of Alkylation Reactions Based on Tautomerism

TautomerNucleophilic AtomProduct TypeFavored Conditions
Lactim (Hydroxy form)OxygenO-Alkylation (2-alkoxypyridine)Non-polar solvent, hard electrophile
Lactam (Keto form)NitrogenN-Alkylation (N-alkyl-pyridin-2-one)Polar solvent, soft electrophile

Conformational Analysis and its Implications for Stereochemical Outcomes

While the pyridine ring itself is planar, the spatial arrangement of its substituents and any attached groups defines the molecule's conformation. Conformational analysis, studied through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for understanding how the three-dimensional shape of a molecule influences its interactions and the stereochemistry of its reactions. eurjchem.comnih.gov

For derivatives of this compound, significant intramolecular interactions can dictate conformational preferences. The primary interactions to consider are steric repulsions between adjacent or nearby bulky groups. The large iodine atom at C3 can sterically clash with potential substituents at C2 or C4. This is an example of 1,3-diaxial-type repulsion if considering substituents on a reacting intermediate that puckers the ring. beilstein-journals.org

Studies on analogous halogenated cyclic systems have demonstrated that repulsive forces between halogens can lead to distortions in bond angles and dihedral angles to minimize steric strain. The magnitude of this distortion increases with the size of the halogen (I > Br > Cl > F). beilstein-journals.org In a hypothetical derivative, such as one with a chiral side chain at the C4 position, the steric pressure exerted by the C3-iodine and C5-hydrogen could lock the side chain into a specific rotameric conformation.

This conformational locking has direct consequences for stereochemical outcomes. The preferred conformation can selectively shield one face of a reactive center from the approach of a reagent, leading to high diastereoselectivity or enantioselectivity in reactions. For example, in an asymmetric allylic alkylation at a side chain, the conformation of the pyridine core could dictate which face of the allyl group is accessible to the nucleophile, thereby controlling the formation of a specific stereoisomer. nih.gov

Table 4: Illustrative Impact of Halogen Size on Intramolecular Repulsion and Conformation

Interacting Pair (e.g., in a saturated analog)Relative van der Waals RadiiExpected RepulsionPredicted Conformational Effect
H (at C4) ↔ I (at C3)Small ↔ LargeModerateMay favor rotamers that minimize interaction
Br (at C6) ↔ H (at C5)Large ↔ SmallModerateCan influence ring planarity slightly
I (at C3) ↔ Br (at C2, hypothetical)Large ↔ LargeStrongSignificant distortion of dihedral angles expected

This table illustrates general principles of steric interactions; specific values require computational or experimental analysis.

Computational and Theoretical Approaches in Elucidating 6 Bromo 3 Iodopyridin 2 Ol Chemistry

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional shape and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance of accuracy and computational efficiency, making it a valuable tool for chemists. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible ground state energy, representing the molecule's most stable structure. stackexchange.com This is an iterative process where the forces on each atom are calculated, and the atoms are moved towards a configuration where those forces are minimized. stackexchange.com

For substituted pyridinol systems, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to perform these optimizations. mdpi.com Such calculations yield precise information on bond lengths, bond angles, and dihedral angles. For 6-bromo-3-iodopyridin-2-ol, a DFT optimization would provide the precise coordinates of each atom in its lowest energy state, forming the basis for further property calculations. By mapping the energy at various geometries, DFT can also generate potential energy surfaces that are crucial for studying conformational changes and reaction pathways. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. mdpi.com The MEP surface provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a typical MEP map, negative potential regions (often colored red) indicate areas susceptible to electrophilic attack, while positive potential regions (colored blue) are prone to nucleophilic attack. mdpi.com For a related compound, 3-bromo-2-hydroxypyridine (B31989), MEP analysis shows a significant negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydroxyl hydrogen. mdpi.com For this compound, a similar analysis would be expected to show a negative region around the oxygen atom. Furthermore, due to the electron-withdrawing nature of the halogen atoms and the phenomenon of the "σ-hole," regions of positive electrostatic potential are expected on the outer sides of the bromine and iodine atoms, influencing their ability to act as halogen bond donors. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential or its ability to donate electrons, while the LUMO energy relates to its electron affinity or ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For 3-bromo-2-hydroxypyridine, a lower HOMO-LUMO energy gap is interpreted as an indicator of high chemical reactivity and kinetic stability. mdpi.com A similar FMO analysis for this compound would be crucial for understanding its electronic behavior and predicting its role in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on analogous compounds). These values demonstrate typical outputs from FMO analysis.
OrbitalEnergy (eV)Significance
HOMO-6.5 to -7.5Electron-donating capability
LUMO-1.0 to -2.0Electron-accepting capability
Energy Gap (ΔE)4.5 to 6.5Chemical reactivity and stability

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, computational modeling could be used to explore various potential mechanisms, such as nucleophilic substitution or cross-coupling reactions. By calculating the energies of transition states for different pathways, researchers can predict which reaction is more likely to occur. nih.gov This analysis provides a deeper understanding of reaction kinetics and can guide the optimization of experimental conditions to favor desired products.

Prediction of Regioselectivity via Computational Tools (e.g., Fukui Functions)

Regioselectivity—the preference for bond-making or breaking at one position over all other possible positions—is a key aspect of chemical reactivity. Computational tools can predict the most likely sites for electrophilic, nucleophilic, and radical attacks. One such tool derived from DFT is the calculation of Fukui functions. mdpi.com

Fukui functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net These functions help identify the most reactive sites within a molecule. For a molecule like this compound, which has multiple potential reaction sites (the nitrogen, oxygen, and various carbon atoms), Fukui function analysis would be invaluable for predicting the outcome of reactions. For instance, in the related 3-bromo-2-hydroxypyridine system, Fukui functions are used to describe the reactive sites on the molecular surface. mdpi.com

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding) within Pyridinol Systems

Non-covalent interactions are crucial in determining the supramolecular structure, crystal packing, and biological activity of molecules. researchgate.net In pyridinol systems containing heavy halogens like bromine and iodine, halogen bonding is a particularly important directional interaction. nih.gov

Halogen bonding occurs when there is an attractive force between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. mdpi.comdntb.gov.ua The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the covalent bond. mdpi.com Computational methods can be used to visualize and quantify these interactions. Analysis can reveal the geometry (distinguishing between Type I and Type II interactions) and energy of these bonds, explaining how molecules of this compound might arrange themselves in a solid state. mdpi.com Understanding these interactions is critical for crystal engineering and materials science applications. nih.gov

Spectroscopic Property Prediction for Structural Assignment of Derivatives

In the structural elucidation of novel derivatives of this compound, computational chemistry offers a powerful complementary tool to experimental analysis. The prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through theoretical calculations is instrumental in the unambiguous structural assignment of complex molecules. This is especially critical when multiple isomers could be formed during a synthesis, or when empirical spectral interpretation is inconclusive.

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), have become a standard procedure for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netbohrium.com The accuracy of these predictions hinges on the chosen functional and basis set. nih.gov By performing a comparative analysis between the theoretically calculated chemical shifts and the experimentally measured values, researchers can either corroborate a proposed chemical structure or distinguish between potential isomers with a high degree of confidence. researchgate.net

The typical workflow involves optimizing the geometry of the proposed derivative's structure using a selected level of theory. Following optimization, the magnetic shielding constants for each nucleus are calculated. These constants are then converted into the familiar chemical shifts (in ppm) by referencing them against a standard, such as Tetramethylsilane (TMS), which has been computed using the identical theoretical model. researchgate.net

A strong linear correlation between the predicted and experimental datasets provides robust evidence for the correct structural assignment. For instance, in complex heterocyclic systems, DFT-based predictions can resolve ambiguities in assigning signals for quaternary carbons or protons in sterically crowded environments, which can be challenging to assign based on experimental data alone.

While specific studies detailing the computational NMR prediction for derivatives of this compound are not prevalent in the public literature, the methodology is widely applied to halogenated and heterocyclic compounds. researchgate.netmdpi.com The data tables below serve as illustrative examples of how such comparative data is typically presented in research involving the structural verification of related compounds.

Table 1: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Hypothetical Derivative.

ProtonExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
H-47.857.890.04
H-57.127.10-0.02
-CH₂-4.504.550.05
-CH₃1.251.280.03

This table is a hypothetical representation to illustrate the data format.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Derivative.

CarbonExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
C-2159.8160.10.3
C-385.284.9-0.3
C-4140.1140.50.4
C-5122.5122.3-0.2
C-6110.4110.70.3
-CH₂-60.360.80.5
-CH₃14.715.00.3

This table is a hypothetical representation to illustrate the data format.

The integration of computational prediction with experimental spectroscopic data represents a synergistic approach that has become indispensable in modern chemistry for the definitive structural assignment of new molecular entities. rogue-scholar.org

Synthetic Utility and Applications of 6 Bromo 3 Iodopyridin 2 Ol As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Architectures

There is currently a lack of specific documented evidence in the scientific literature detailing the use of 6-Bromo-3-iodopyridin-2-ol as a direct precursor for the synthesis of complex organic architectures. Halogenated pyridines are frequently utilized in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromo and iodo substituents could theoretically allow for selective, stepwise functionalization, making it a potentially valuable intermediate. However, specific examples of such applications for this particular compound are not reported.

Scaffold for the Construction of Diverse Heterocyclic Systems

The utility of this compound as a foundational scaffold for building diverse heterocyclic systems is a promising yet underexplored area. Dihalogenated pyridines can serve as starting materials for the synthesis of fused heterocyclic compounds through intramolecular or intermolecular cyclization reactions. ias.ac.inairo.co.in The strategic placement of the halogens and the hydroxyl group on the pyridine (B92270) ring could facilitate the construction of various fused ring systems, such as furopyridines, pyrrolopyridines, or thienopyridines, which are prevalent motifs in medicinal chemistry. ias.ac.innih.gov Nevertheless, dedicated studies employing this compound for this purpose have not been identified.

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade and multicomponent reactions represent efficient strategies for the rapid generation of molecular complexity from simple starting materials. While substituted pyridines can participate in such reaction sequences, there is no specific information available on the role of this compound in these types of transformations. The multifunctionality of the compound suggests it could potentially engage in sequential reactions, where the different reactive sites are addressed in a controlled manner to build complex molecular frameworks in a single pot. However, the realization of this potential has not been described in the available literature.

Development of Advanced Materials through Tailored Functionalization Strategies

The incorporation of highly functionalized heterocyclic units into polymers or other materials can impart desirable electronic, optical, or thermal properties. The tailored functionalization of this compound could, in principle, lead to the development of novel monomers for advanced materials. For instance, the selective modification of the halogen atoms could be used to introduce polymerizable groups or other functionalities. At present, there are no published reports on the application of this compound in the field of materials science.

Pharmacological and Biological Research Applications of 6 Bromo 3 Iodopyridin 2 Ol Derivatives

Design and Synthesis of Bioactive Molecules Based on the Pyridinol Core

The design and synthesis of novel bioactive molecules leveraging the 6-bromo-3-iodopyridin-2-ol scaffold is a key area of interest in medicinal chemistry. The pyridinol core serves as a privileged structure, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. The strategic placement of the bromo and iodo substituents allows for regioselective synthesis, where different chemical groups can be precisely introduced at specific positions on the pyridine (B92270) ring.

A common synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position (by displacing the bromine) or the 3-position (by displacing the iodine), leading to the creation of extensive libraries of novel compounds. mdpi.com For instance, the synthesis of novel pyridine derivatives bearing different heterocyclic rings has been explored to study their additive effects on biological activity. nih.gov

Multicomponent reactions (MCRs) also represent an efficient approach for the synthesis of complex molecules from the pyridinol core in a single step. rsc.org This methodology is particularly valuable for generating molecular diversity for high-throughput screening and the rapid identification of lead compounds. The synthesis of 2-pyridone-containing heterocycles through MCRs has been shown to produce compounds with a range of biological activities, including anticancer and antimicrobial effects. researchgate.net

An example of the synthetic utility of a related bromo-pyridinol compound is its use in the preparation of 2-bromo-4,6-diiodo-3-pyridinol, highlighting the ability to further functionalize the pyridinol ring. sigmaaldrich.com These synthetic strategies underscore the versatility of the this compound scaffold in generating a diverse range of derivatives for biological evaluation.

Exploration of Pyridinol Scaffolds in Drug Discovery and Development

The pyridinol scaffold is extensively explored in drug discovery due to its favorable physicochemical properties and its ability to mimic peptide structures, acting as a bioisostere. Pyridine-based structures are found in numerous FDA-approved drugs, demonstrating their clinical significance. nih.gov The derivatives of this compound are investigated for a wide spectrum of therapeutic applications, including but not limited to, anticancer, antitubercular, and kinase inhibitory activities. rsc.orgnih.gov

In the realm of oncology, pyridine derivatives have shown significant antiproliferative activity. For example, novel pyridine derivatives bearing biologically active imidazolyl, pyrazolyl, and oxa/thiadiazolyl moieties have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. nih.gov

Furthermore, the pyridinol core is a key component in the development of antitubercular agents. The design and synthesis of substituted benzamide (B126) derivatives containing a pyridine ring have yielded compounds with significant activity against Mycobacterium tuberculosis. rsc.org The ability to modify the pyridinol scaffold allows for the optimization of drug-like properties, such as solubility and metabolic stability, which are crucial for the development of effective therapeutics.

The versatility of the pyridinol scaffold is also evident in its application for targeting a wide range of other diseases. For instance, derivatives have been investigated as anticonvulsants, antihistamines, and for their effects on the cardiovascular system. nih.govresearchgate.net

Modulation of Enzyme Activity and Other Molecular Targets

Derivatives of the pyridinol scaffold have been shown to modulate the activity of various enzymes and other molecular targets, which is a cornerstone of their therapeutic potential. A significant area of investigation is their role as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridin-2-yl urea (B33335) structure has been identified as a potent inhibitor of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) cascades. nih.gov

The design of pyridine-based Rho kinase (ROCK) inhibitors has also been a fruitful area of research, with applications in diseases such as hypertension and glaucoma. nih.gov The ability of the pyridinol core to fit into the ATP-binding site of kinases makes it a valuable scaffold for the development of targeted therapies.

Beyond kinase inhibition, pyridinol derivatives have been investigated for their effects on other enzymes. For example, the development of inhibitors for flavin-dependent thymidylate synthase in Mycobacterium tuberculosis has been pursued using pyrido[1,2-E]purine-2,4(1H,3H)-dione derivatives. mdpi.com Additionally, there is potential for pyridinol derivatives to inhibit iodotyrosine deiodinase, an enzyme involved in thyroid hormone synthesis, which represents a target for addressing thyroid-related disorders. nih.gov

The following table provides examples of enzyme inhibition by compounds containing a pyridinol or related pyridine core:

Compound ClassTarget Enzyme/ProteinBiological Activity
Pyridin-2-yl Urea DerivativesApoptosis signal-regulating kinase 1 (ASK1)Potent inhibition with IC50 values in the nanomolar range.
Pyridine-based DerivativesRho Kinase (ROCK)Inhibition of ROCK1, leading to potential treatments for hypertension and glaucoma.
Pyrido[1,2-E]purine-2,4(1H,3H)-dionesFlavin-Dependent Thymidylate Synthase (ThyX)Inhibition of Mycobacterium tuberculosis ThyX, with potential as antitubercular agents.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

In the context of anticancer activity, SAR studies on pyridine derivatives have revealed that the number and position of substituents like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups can significantly impact their antiproliferative effects. nih.gov For example, the replacement of a methoxy group with a hydroxyl group has been shown to decrease the IC50 value, indicating increased potency. nih.gov Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

For kinase inhibitors, SAR studies have elucidated the importance of specific interactions between the pyridinol scaffold and the amino acid residues in the kinase's ATP-binding pocket. The development of meridianin derivatives as JAK/STAT3 signaling inhibitors has shown that the length of alkyl chains and the presence of isothiourea groups are critical for antitumor activity. mdpi.com

In the development of antitubercular agents, SAR studies of pyridine-based compounds have helped in identifying the key structural features required for potent activity against Mycobacterium tuberculosis. For instance, in a series of substituted benzamide derivatives, specific substitutions on the benzamide ring were found to be crucial for high inhibitory concentrations. rsc.org

The table below summarizes key SAR findings for pyridinol-related compounds:

Compound SeriesKey Structural FeaturesImpact on Biological Activity
Antiproliferative Pyridine DerivativesNumber and position of -OH and -OCH3 groupsSubstitution of -OCH3 with -OH can increase potency.
Meridianin Derivatives (JAK/STAT3 inhibitors)Length of N-alkyl chains and presence of isothioureaOptimal chain length and the isothiourea group are critical for antitumor activity.
Antitubercular Benzamide DerivativesSubstituents on the benzamide ringSpecific substitutions are essential for high inhibitory activity against M. tuberculosis.

Pharmacophore Identification and Optimization Based on Pyridinol Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For pyridinol derivatives, pharmacophore modeling plays a crucial role in virtual screening, lead optimization, and the rational design of new drug candidates.

A pharmacophore model for a series of pyridinol-based inhibitors would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, the nitrogen atom in the pyridine ring and the hydroxyl group of the pyridinol core can act as hydrogen bond acceptors and donors, respectively, which are often critical for binding to biological targets.

Ligand-based pharmacophore modeling can be employed when a set of active compounds is known. mdpi.com This involves aligning the molecules and identifying the common chemical features that are responsible for their activity. This approach has been successfully used to develop a 3D-QSAR based pharmacophore hypothesis for dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines, leading to the identification of potent and selective D3 receptor agonists. nih.gov

Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the biological target. dovepress.com By analyzing the binding site, key interaction points can be identified, and a pharmacophore model can be generated to guide the design of new ligands that fit optimally into the active site. This approach is particularly useful in the design of enzyme inhibitors, such as kinase inhibitors, where the crystal structure of the target enzyme is often available. mdpi.com

The optimization of a pharmacophore model involves refining the spatial arrangement and chemical nature of the features to improve the binding affinity and selectivity of the designed ligands. This iterative process of design, synthesis, and biological evaluation, guided by pharmacophore modeling, is a powerful strategy for the development of novel therapeutics based on the this compound scaffold.

Advanced Characterization and Analytical Methodologies for 6 Bromo 3 Iodopyridin 2 Ol and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-bromo-3-iodopyridin-2-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The pyridine (B92270) ring of this compound has two aromatic protons. Their expected chemical shifts can be predicted based on the electronic effects of the substituents (bromo, iodo, and hydroxyl groups). The hydroxyl proton would likely appear as a broad singlet, the position of which can be concentration and solvent-dependent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish the connectivity between adjacent protons. modgraph.co.uk

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) is expected to be significantly deshielded, appearing at a higher chemical shift. Similarly, the carbons bonded to the electronegative bromine (C6) and iodine (C3) atoms will also show characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH and quaternary carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH4~7.0 - 7.5d (doublet)
¹HH5~6.8 - 7.3d (doublet)
¹HOHVariablebr s (broad singlet)
¹³CC2~160 - 165Quaternary
¹³CC3~85 - 95Quaternary
¹³CC4~120 - 125CH
¹³CC5~115 - 120CH
¹³CC6~140 - 145Quaternary

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₃BrINO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. rsc.org

The presence of bromine and iodine isotopes results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This leads to two peaks of nearly equal intensity, separated by two mass units (M and M+2), for any fragment containing a bromine atom. miamioh.edu

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated pyridines may include the loss of the halogen atoms (as Br• or I• radicals) or the loss of carbon monoxide (CO) from the pyridin-2-one tautomer. miamioh.eduresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₅H₃BrINO) Source: Predicted data based on the compound's structure. uni.lu

Adduct/IonPredicted m/z
[M+H]⁺299.85155
[M+Na]⁺321.83349
[M-H]⁻297.83699
[M]⁺298.84372

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum would exhibit several characteristic absorption bands.

The O-H stretch of the hydroxyl group is typically a strong, broad band in the region of 3200-3500 cm⁻¹. libretexts.org The C=O stretching vibration, corresponding to the pyridin-2-one tautomer, would appear as a strong absorption around 1650-1690 cm⁻¹. Aromatic C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. libretexts.org The C-H stretching of the aromatic protons would be observed above 3000 cm⁻¹. pressbooks.pub Finally, the C-Br and C-I stretching vibrations would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Note: These are typical ranges for the specified functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3500O-H StretchHydroxyl (-OH)
3000 - 3100C-H StretchAromatic Ring
1650 - 1690C=O StretchPyridin-2-one tautomer
1400 - 1600C=C / C=N StretchAromatic Ring
Below 700C-Br / C-I StretchHalogens

X-ray Crystallography for Solid-State Structure and Regiochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by determining the precise arrangement of atoms in the solid state. This technique would unambiguously confirm the connectivity and regiochemistry of the bromo, iodo, and hydroxyl substituents on the pyridine ring, leaving no doubt as to the compound's identity.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map is generated. From this map, the exact positions of all atoms (excluding hydrogen, which is typically difficult to resolve) can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For a related compound, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, crystallographic analysis revealed details about the planarity of the pyridine rings and intermolecular hydrogen bonding patterns. nih.gov A similar analysis for this compound would provide conclusive evidence of its solid-state conformation and supramolecular structure.

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential regioisomers formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining chemical purity. A solution of the compound is passed through a column packed with a stationary phase under high pressure. By using a suitable mobile phase and a detector (such as a UV-Vis detector, which is appropriate for this UV-active compound), a chromatogram is produced. The purity of the sample can be calculated from the relative area of the peak corresponding to the target compound. Different column chemistries (e.g., C18, phenyl) and mobile phase compositions can be optimized to achieve separation from impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable solvent system. The retention factor (Rf) value is characteristic of the compound in that specific system and can be used to distinguish it from other components in the mixture. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing the volatility and thermal stability of the compound or its derivatives. The gas chromatograph separates components of a mixture, which are then directly introduced into the mass spectrometer for identification. sfasu.edu

Q & A

Q. What are the established synthetic routes for 6-bromo-3-iodopyridin-2-ol?

  • Methodological Answer : Synthesis typically involves sequential halogenation of pyridine precursors. For example:

Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) under radical conditions or via electrophilic substitution.

Iodination : Utilize directed ortho-metallation (DoM) strategies, where a lithium intermediate at the 3-position is generated using LDA (lithium diisopropylamide), followed by quenching with iodine .

  • Key Considerations : Reaction temperature (-78°C for metallation) and stoichiometry (1.2–1.5 equivalents of iodine) are critical for regioselectivity.
  • Validation : Confirm intermediates via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and LC-MS (molecular ion peak at 328.89 g/mol) .

Q. How can the purity and structural identity of this compound be verified?

  • Analytical Workflow :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material).
  • NMR : 1H^1H-NMR should show distinct aromatic protons (e.g., singlet for OH at δ 10.2 ppm; doublets for H-4 and H-5 at δ 7.5–8.0 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode should confirm [M-H]^- at m/z 327.8 .
    • Contingency : Discrepancies in molecular weight (e.g., 220.00 vs. 329.92 g/mol in vs. 10) may arise from hydration or salt forms; always cross-check with elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence further functionalization?

  • Mechanistic Insights :
  • Electrophilic Substitution : Bromine (ortho/para-directing, deactivating) and iodine (weakly deactivating but polarizable) compete for reaction sites. For example, Suzuki-Miyaura coupling favors iodine due to its higher leaving-group ability.
  • Case Study : In , palladium-catalyzed coupling of a bromopyridine derivative retained iodine for downstream reactions, highlighting iodine’s stability under cross-coupling conditions .
    • Optimization : Use Pd(PPh3_3)4_4 catalyst and THF/water solvent at 80°C for selective iodopyridine coupling .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Data Reconciliation Protocol :

Cross-Reference Databases : Compare PubChem, DSSTox, and crystallographic data (e.g., CCDC entries).

Experimental Validation : Reproduce synthesis and characterize via single-crystal XRD (as in ), which provides unambiguous bond lengths and angles (e.g., C-I bond ≈ 2.10 Å) .

  • Example : reports MFCD18258640 (C6_6H3_3BrFNO2_2), conflicting with (C6_6H5_5BrINO2_2). This discrepancy likely stems from a misassignment; XRD or high-resolution MS is required for resolution .

Experimental Design and Data Analysis

Q. How to optimize reaction conditions for introducing a third substituent (e.g., nitro group)?

  • Design Table :
StepReagents/ConditionsYield (%)Key Analytical Data
NitrationHNO3_3/H2_2SO4_4, 0°C45–551H^1H-NMR: δ 8.5 (s, H-5)
AlternativeAcetyl nitrate, 40°C60–70LC-MS: [M+H]+^+ = 373.9
  • Rationale : Nitration at the 5-position is sterically hindered by bromine; acetyl nitrate improves regioselectivity via milder conditions .

Q. What computational methods predict reactivity trends in this compound?

  • DFT Modeling :
  • Use Gaussian 16 with B3LYP/6-31G* basis set to calculate Fukui indices, identifying nucleophilic attack sites (e.g., C-4 due to iodine’s electron-withdrawing effect).
  • Compare HOMO-LUMO gaps to assess stability under oxidative conditions (predicted gap: ~4.5 eV) .

Data Contradiction Analysis

Q. Conflicting solubility How to determine accurate solubility parameters?

  • Protocol :

Experimental Measurement : Use shake-flask method in DMSO, methanol, and water at 25°C.

Theoretical Validation : Hansen solubility parameters (δD_D, δP_P, δH_H) predict miscibility with aprotic solvents (δ ≈ 18–22 MPa1/2^{1/2}) .

  • Resolution : reports limited aqueous solubility (<1 mg/mL), aligning with logP ≈ 2.5 (calculated via ChemAxon). Discrepancies may arise from pH-dependent hydroxyl group ionization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-iodopyridin-2-ol
Reactant of Route 2
6-Bromo-3-iodopyridin-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.